![molecular formula C18H12BrNO B5015686 2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5015686.png)
2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PBPA, and it is a highly versatile molecule that can be used in the synthesis of various organic compounds.
作用机制
The mechanism of action of PBPA is not well understood, and further research is needed to elucidate its mode of action. However, it has been suggested that the compound may interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
PBPA has been found to exhibit low toxicity, making it a promising candidate for use in various biomedical applications. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, making it potentially useful in the treatment of various diseases such as cancer and neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of PBPA is its ease of synthesis, which makes it readily available for use in laboratory experiments. The compound also exhibits excellent fluorescent properties, making it suitable for use in various applications such as fluorescence microscopy and imaging. However, PBPA has some limitations, such as its low solubility in water, which can limit its use in certain applications.
未来方向
The potential applications of PBPA are vast, and further research is needed to explore its full potential. Some of the future directions for research on PBPA include:
1. Development of new synthetic routes for PBPA and its derivatives.
2. Investigation of the mechanism of action of PBPA and its interaction with biological molecules.
3. Exploration of the potential applications of PBPA in the development of fluorescent probes and sensors.
4. Investigation of the potential use of PBPA in the treatment of various diseases such as cancer and neurodegenerative disorders.
5. Development of new methods for the synthesis of PBPA-based polymers and dendrimers.
Conclusion:
In conclusion, PBPA is a highly versatile compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound exhibits excellent fluorescent properties, making it suitable for use in the development of fluorescent probes and sensors. PBPA has also been used as a building block in the synthesis of various organic compounds. Further research is needed to explore the full potential of PBPA and its derivatives.
合成方法
The synthesis of PBPA involves the reaction of 4-bromobenzaldehyde and 3-(2-propyn-1-yloxy)benzaldehyde with malononitrile in the presence of a base catalyst. This reaction results in the formation of PBPA as the main product. The synthesis of PBPA is a straightforward process that can be carried out in a laboratory setting.
科学研究应用
PBPA has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. The compound has been found to exhibit excellent fluorescent properties, making it suitable for use in the development of fluorescent probes and sensors. PBPA has also been used as a building block in the synthesis of various organic compounds, including polymers and dendrimers.
属性
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(3-prop-2-ynoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO/c1-2-10-21-18-5-3-4-14(12-18)11-16(13-20)15-6-8-17(19)9-7-15/h1,3-9,11-12H,10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXKPGZFIOTHMH-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5015605.png)
![4-[4-(4-morpholinylsulfonyl)phenyl]-N-1-naphthyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B5015612.png)
![4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5015613.png)
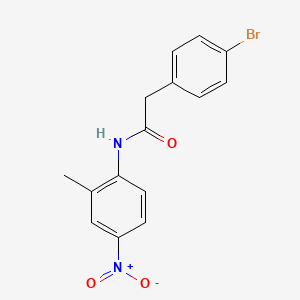
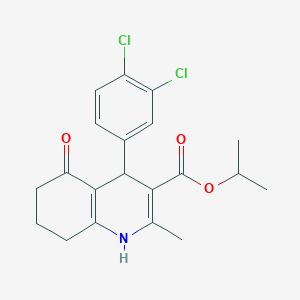
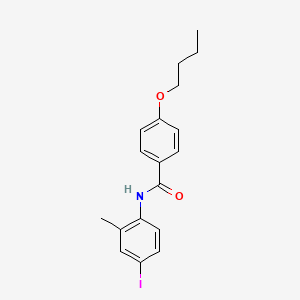
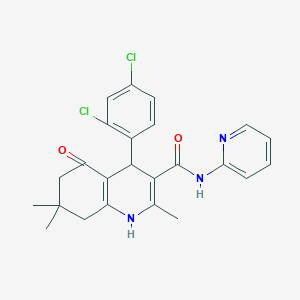
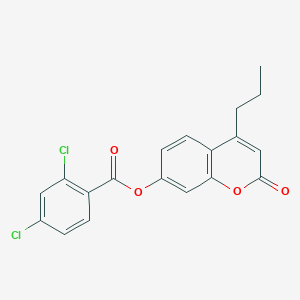
![2-bromo-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B5015670.png)
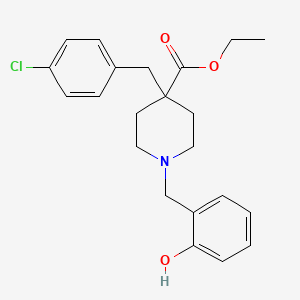
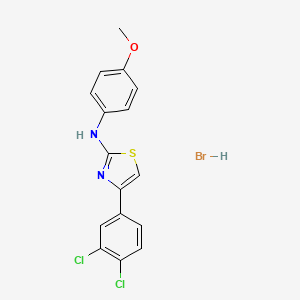
![ethyl [2-({[(2,4-dichlorobenzoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5015690.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5015695.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5015702.png)